molecular formula C2H2ClF B1207965 1-Chloro-1-fluoroethylene CAS No. 2317-91-1

1-Chloro-1-fluoroethylene

Cat. No.: B1207965
CAS No.: 2317-91-1
M. Wt: 80.49 g/mol
InChI Key: FPBWSPZHCJXUBL-UHFFFAOYSA-N
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Description

1-Chloro-1-fluoroethylene (1-CFE) is a unique and versatile chemical compound that has been used in a variety of scientific and industrial applications. It is an alkyl halide that can be used as a solvent, a reagent, and a catalyst in various chemical reactions. It is also used as a polymer in the production of certain plastics, rubbers, and coatings. This compound has a wide range of applications in the laboratory, including in the synthesis of other compounds, in the production of nanomaterials, and in the study of biochemical and physiological processes.

Scientific Research Applications

Molecular Structure and Properties

  • Equilibrium Structures : Research has focused on the equilibrium structures of both cis and trans isomers of 1-chloro-2-fluoroethylene, utilizing least-squares fit procedures and quantum chemical calculations, revealing detailed geometrical differences between the two forms (Puzzarini et al., 2006).
  • Molecular Structure Analysis : Ab initio calculations and microwave spectroscopy have been used to investigate the molecular structure of cis-1-chloro-2-fluoroethylene, providing insights into its geometry and structural properties (Puzzarini et al., 2001).
  • Dipole Moment and Molecular Properties : Studies have evaluated the equilibrium geometry and dipole moment of cis-1-chloro-2-fluoroethylene, offering a comparison between experimental and theoretical findings (Gambi et al., 2000).

Spectroscopy and Isotopomers

  • Rotational Spectroscopy : Research has been conducted on the rotational spectra of various isotopomers of 1-chloro-1-fluoroethylene, providing valuable data for understanding its spectroscopic properties (Leung et al., 2009).
  • Infrared Laser Spectroscopy : The infrared laser spectrum of this compound has been studied, especially focusing on the C–F stretching mode. This research contributes to the knowledge of its rovibrational structure (Charmet et al., 2001).

Intermolecular Interactions and Complex Formation

  • Complex with Hydrogen Fluoride : The microwave spectrum and molecular structure of the this compound-hydrogen fluoride complex have been determined, revealing details about intermolecular interactions (Leung et al., 2011).
  • Balance among Electrostatics, Sterics, and Resonance : A study on the (E)-1-chloro-2-fluoroethylene-HF complex has provided insights into the balance among various molecular interactions in heterodimer formation (Leung et al., 2016).

Applications in Polymer and Battery Technology

  • Fluorinated Electrolyte Additives : Research on fluoroethylene carbonate, a related compound, has shown its effectiveness as an electrolyte additive in lithium-ion batteries, improving the reversibility of electrochemical sodium insertion (Komaba et al., 2011).
  • Copolymerization for Fluorinated Polymers : Development of photoorganocatalyzed reversible-deactivation radical alternating copolymerization of chlorotrifluoroethylene and vinyl ethers at ambient conditions has been reported, contributing to the synthesis of fluorinated alternating copolymers (Jiang et al., 2020).

Safety and Hazards

1-Chloro-1-fluoroethylene is highly flammable . It may cause burns, severe injury, and/or frostbite upon contact with gas or liquefied gas . Safety Data Sheets (SDS) for this compound are available for further information .

Properties

IUPAC Name

1-chloro-1-fluoroethene
Source PubChem
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InChI

InChI=1S/C2H2ClF/c1-2(3)4/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPBWSPZHCJXUBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2ClF
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5073290
Record name Ethene, 1-chloro-1-fluoro-
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Molecular Weight

80.49 g/mol
Source PubChem
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Physical Description

Liquefied gas; [Alfa Aesar MSDS]
Record name 1-Chloro-1-fluoroethylene
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CAS No.

2317-91-1, 26948-99-2
Record name Ethene, 1-chloro-1-fluoro-
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Record name 1-Chloro-1-fluoroethylene
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Record name Ethene, chlorofluoro-
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Record name Ethene, 1-chloro-1-fluoro-
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Record name 1-chloro-1-fluoroethylene
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Q & A

Q1: What is the molecular formula and weight of 1-chloro-1-fluoroethylene?

A1: The molecular formula of this compound is C2H2ClF, and its molecular weight is 80.49 g/mol.

Q2: What spectroscopic techniques have been employed to characterize this compound?

A2: Researchers have utilized various spectroscopic methods to study this compound, including:

  • Fourier transform microwave spectroscopy (FTMW): This technique has been crucial in determining the rotational constants, chlorine nuclear quadrupole coupling constants, and structural parameters of this compound. [, , , , ]
  • High-resolution Fourier transform infrared spectroscopy (FTIR): This technique provided detailed information about the vibrational modes of the molecule, particularly in the 930-1050 cm-1 region. []
  • Nuclear Magnetic Resonance (NMR): Various NMR techniques, including 1H, 13C, and 19F NMR, have been employed to analyze the tacticity and microstructure of poly(this compound). [, , , ]

Q3: What is the significance of the chlorine nuclear quadrupole coupling constants obtained from the microwave spectra?

A3: These constants provide insights into the electron distribution around the chlorine atom and, consequently, offer valuable information about the electronic environment and bonding within the molecule. [, , ]

Q4: How does this compound interact with acetylene?

A4: this compound forms a planar complex with acetylene through two key interactions: [, ]

    Q5: How does the complexation of this compound with acetylene compare to that with 1,1-difluoroethylene?

    A5: Studies indicate that the intermolecular interactions in the this compound-acetylene complex are remarkably similar to those in the 1,1-difluoroethylene-acetylene complex. This similarity is observed despite theoretical calculations suggesting stronger binding in the former. []

    Q6: What is the reaction mechanism for the nucleophilic substitution of chlorine in this compound?

    A6: Computational studies suggest that in the gas phase: []* Unactivated vinyl chloride: Substitution occurs through an in-plane approach of the nucleophile to the backside of the C-Cl bond (sigma attack).* Moderately activated this compound: Substitution proceeds via a perpendicular approach of the nucleophile to the plane of the C=C bond (pi attack).

    Q7: Can this compound be polymerized?

    A7: Yes, this compound can be polymerized to form poly(this compound). [, ]

    Q8: How can the tacticity of poly(this compound) be determined?

    A8: Advanced NMR techniques, such as 1H/13C/19F triple resonance 3D-NMR, are powerful tools for determining the tacticity of poly(this compound) by resolving and assigning resonances from different stereosequences. [, ]

    Q9: What are the advantages of using 19F/13C chemical shift correlation 2D-NMR experiments for characterizing fluoropolymers like poly(this compound-co-isobutylene)?

    A9: These experiments provide simplified spectra with enhanced resolution compared to traditional 1H-based techniques due to the large chemical shift dispersion of 19F and 13C nuclei. []

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